6-Cyanopyridine-3-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H3FN2O2S |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H |
InChI Key |
BBVGLGYIWGQWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-cyanopyridine-3-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 6-cyanopyridine-3-sulfonyl fluoride may involve more scalable and cost-effective methods. One such method is the direct fluorination of 6-cyanopyridine-3-sulfonic acid using sulfur tetrafluoride in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions: 6-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyano group can direct electrophilic substitution to specific positions on the pyridine ring.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Halogenated or Nitrated Pyridines: Resulting from electrophilic aromatic substitution.
Aminopyridines: Produced from the reduction of the cyano group.
Scientific Research Applications
6-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used as a probe in chemical biology to study enzyme activity and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyanopyridine-3-sulfonyl fluoride primarily involves the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. The formation of these covalent bonds can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The cyano group can also participate in interactions with biological targets, further modulating the compound’s activity.
Comparison with Similar Compounds
Notes
- Synthetic Challenges: The cyano group’s sensitivity to strong acids/bases necessitates mild reaction conditions during derivatization .
- Safety : Sulfonyl fluorides are potent irritants; handling requires stringent PPE protocols.
Q & A
Q. Q1. What are the common synthetic routes for preparing 6-cyanopyridine-3-sulfonyl fluoride, and how can reaction conditions be optimized?
A1. The compound is typically synthesized via sulfonylation of pyridine derivatives. A two-step approach is often employed:
- Step 1: Sulfonation of 6-cyanopyridine using chlorosulfonic acid to form 6-cyanopyridine-3-sulfonyl chloride.
- Step 2: Fluoride substitution via reaction with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents (e.g., dichloromethane) at 0–25°C .
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reaction progress via <sup>19</sup>F NMR to detect sulfonyl fluoride formation (δ ~50–60 ppm) .
Q. Q2. How can researchers characterize this compound, and what analytical techniques are most reliable?
A2. Key characterization methods include:
- NMR Spectroscopy:
- <sup>1</sup>H NMR: Pyridine protons appear as distinct aromatic signals (δ 8.5–9.5 ppm).
- <sup>13</sup>C NMR: The sulfonyl fluoride group shows a carbon resonance near δ 115–120 ppm.
- Mass Spectrometry (HRMS): Expected [M+H]<sup>+</sup> for C₆H₃FN₂O₂S is 200.99 g/mol.
- Infrared Spectroscopy (IR): Strong S=O stretching vibrations at 1350–1400 cm⁻¹ and S-F at ~750 cm⁻¹ .
Advanced Research Questions
Q. Q3. How does the electronic nature of the pyridine ring influence the reactivity of this compound in nucleophilic substitutions?
A3. The electron-withdrawing cyano group at position 6 enhances the electrophilicity of the sulfonyl fluoride moiety at position 3. Computational studies (DFT) suggest:
- Activation Energy: Lower activation energy (~15–20 kJ/mol) for nucleophilic attack compared to non-cyanated analogs.
- Site Selectivity: Nucleophiles (e.g., amines, thiols) preferentially target the sulfonyl fluoride over the nitrile group due to higher partial positive charge on sulfur .
Experimental Validation: Kinetic assays with thiophenol show 3x faster sulfonamide formation compared to 3-sulfonylfluoropyridine without the cyano group.
Q. Q4. What strategies mitigate hydrolysis of this compound during biological assays, and how can stability be quantified?
A4. Hydrolysis in aqueous media is a key challenge. Stabilization approaches include:
- Buffered Solutions: Use pH 7.4 phosphate buffers with <10% water content.
- Cryopreservation: Store stock solutions in anhydrous DMSO at –20°C.
Stability Testing: - HPLC-MS Monitoring: Track degradation products (e.g., sulfonic acid) over 24 hours.
- Half-Life (t₁/₂): In PBS at 25°C, t₁/₂ ≈ 4–6 hours; in serum, t₁/₂ drops to 1–2 hours due to esterase activity .
Q. Q5. How can this compound be applied in chemoproteomic studies to map protein interactions?
A5. The compound’s sulfonyl fluoride group reacts covalently with serine, threonine, or tyrosine residues in enzyme active sites. A workflow includes:
Incubation: Treat cell lysates or live cells with 10–50 µM compound for 1 hour.
Click Chemistry: Introduce an alkyne handle for bioconjugation via CuAAC.
Enrichment & Identification: Streptavidin pulldown followed by LC-MS/MS.
Case Study: In kinase profiling, the compound selectively labels ATP-binding pockets in PI3K isoforms (IC₅₀ ~50 nM) .
Contradictions and Limitations in Current Research
- Synthesis Yield Discrepancies: Some protocols report 60–70% yields , while others using microwave-assisted methods claim >85% . Variability may arise from moisture control.
- Biological Selectivity: While the compound labels serine hydrolases, off-target binding to glutathione has been observed in redox-sensitive environments .
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
